Cas no 82121-05-9 (4-Hydroxy-7-methoxyquinoline)

4-Hydroxy-7-methoxyquinoline structure
4-Hydroxy-7-methoxyquinoline structure
4-Hydroxy-7-methoxyquinoline
82121-05-9
C10H9NO2
175.183962583542
MFCD00169015
60408
87560478

4-Hydroxy-7-methoxyquinoline Properties

Names and Identifiers

    • 4-Hydroxy-7-methoxyquinoline
    • 7-Methoxy-4-quinolinol
    • 7-Methoxyquinolin-4-ol
    • 7-Methoxyquinolin-4(1H)-one
    • 7-Methoxy-1H-4-quinolinone
    • 4-QUINOLINOL, 7-METHOXY-
    • PubChem13229
    • 7-methoxyquinoline-4-ol
    • 4-Quinolinol,7-methoxy-
    • Oprea1_718401
    • 7-methoxy-4(1h)-quinolone
    • 7-methoxyhydroquinolin-4-one
    • 4-hydroxy-7-methoxy-quinoline
    • NQUPXNZWBGZRQX-UHFFFAOYSA-N
    • 4(1H)-Quinolinone, 7-methoxy-
    • 7-Methoxy-quinolin-4-ol
    • 7-Methoxy-4-quinolinol (ACI)
    • +Expand
    • MFCD00169015
    • NQUPXNZWBGZRQX-UHFFFAOYSA-N
    • 1S/C10H9NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12)
    • OC1C2C(=CC(=CC=2)OC)N=CC=1

Computed Properties

  • 175.06300
  • 1
  • 3
  • 1
  • 175.063
  • 13
  • 237
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.6
  • 38.3

Experimental Properties

  • 1.94900
  • 42.35000
  • 1.659
  • 227.223ºC at 760 mmHg
  • 285°C(lit.)
  • 91.222℃
  • 1.33g/cm3

4-Hydroxy-7-methoxyquinoline Security Information

4-Hydroxy-7-methoxyquinoline Customs Data

  • 2933499090
  • China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Hydroxy-7-methoxyquinoline Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0051Z1-1g
4-Hydroxy-7-methoxyquinoline
82121-05-9 95%
1g
$43.00 2024-04-21
A2B Chem LLC
AC35037-1g
7-methoxyquinolin-4-ol
82121-05-9 95%
1g
$44.00 2024-04-19
Alichem
A189000289-100g
7-Methoxyquinolin-4-ol
82121-05-9 97%
100g
$430.28 2023-09-01
Apollo Scientific
OR8294-5g
4-Hydroxy-7-methoxyquinoline
82121-05-9
5g
£20.00 2024-05-25
Chemenu
CM144742-100g
7-methoxy-1H-quinolin-4-one
82121-05-9 95+%
100g
$355 2021-08-05
Enamine
EN300-37305-0.05g
7-methoxyquinolin-4-ol
82121-05-9 95%
0.05g
$19.0 2023-04-20
eNovation Chemicals LLC
D688008-25g
4-Hydroxy-7-methoxyquinoline
82121-05-9 97%
25g
$315 2021-09-27
TRC
H607340-50mg
4-Hydroxy-7-methoxyquinoline
82121-05-9
50mg
$ 50.00 2022-06-04
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0085-1g
7-Methoxy-quinolin-4-ol
82121-05-9 97%
1g
3375.21CNY
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H120275-1g
4-Hydroxy-7-methoxyquinoline
82121-05-9 97%
1g
¥175.90 2023-09-02

4-Hydroxy-7-methoxyquinoline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Solvents: Diphenyl ether ;  1 h, reflux
Reference
Preparation of quinoline hexose analogs as novel chloroquine-resistant malaria treatments: Synthesis of 4-hydroxyquinoline-β-glucosides
Suzuki, Hiroshi; et al, Chemical & Pharmaceutical Bulletin, 2007, 55(5), 821-824

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Diphenyl ether ;  1 h, 260 °C
Reference
Structure-activity relationships for ferriprotoporphyrin IX association and β-hematin inhibition by 4-aminoquinolines using experimental and ab initio methods
Nsumiwa, Samkele; et al, Bioorganic & Medicinal Chemistry, 2013, 21(13), 3738-3748

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Diphenyl ether ;  rt → 230 °C; 150 min, 230 °C
Reference
Syntheses of 4-(1H)-quinolones and the brominated or methoxy substituted derivatives
Ma, Menglin; et al, Youji Huaxue, 2013, 33(2), 378-382

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  120 °C
Reference
O-Linked Triazolotriazines: Potent and Selective c-Met Inhibitors
Chen, Fang; et al, ChemMedChem, 2012, 7(7), 1276-1285

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ;  rt → 93 °C; 150 - 210 min, 93 °C
2.1 Solvents: Diphenyl ether ;  rt → 230 °C; 150 min, 230 °C
Reference
Syntheses of 4-(1H)-quinolones and the brominated or methoxy substituted derivatives
Ma, Menglin; et al, Youji Huaxue, 2013, 33(2), 378-382

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium bicarbonate Solvents: Methanol ;  rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  120 °C
Reference
O-Linked Triazolotriazines: Potent and Selective c-Met Inhibitors
Chen, Fang; et al, ChemMedChem, 2012, 7(7), 1276-1285

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Toluene ;  1 h, reflux
1.2 Solvents: Diphenyl ether ;  12 h, 130 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.3 Solvents: Diphenyl ether ;  1 h, reflux
Reference
Preparation of quinoline hexose analogs as novel chloroquine-resistant malaria treatments: Synthesis of 4-hydroxyquinoline-β-glucosides
Suzuki, Hiroshi; et al, Chemical & Pharmaceutical Bulletin, 2007, 55(5), 821-824

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  50 - 55 °C
2.1 Reagents: Potassium bicarbonate Solvents: Methanol ;  rt
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  120 °C
Reference
O-Linked Triazolotriazines: Potent and Selective c-Met Inhibitors
Chen, Fang; et al, ChemMedChem, 2012, 7(7), 1276-1285

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ;  260 °C
1.2 0.5 h, 260 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  heated
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
3.1 Reagents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ;  1 h, 240 °C
Reference
Synthesis of 4-hydroxy-7-methoxy-8-nitroquinoline
Liu, Dan; et al, Huaxue Shiji, 2017, 39(7), 785-786

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Diphenyl ether ;  1 h, 260 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 110 °C; 110 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
3.1 Solvents: Diphenyl ether ;  1 h, 260 °C
Reference
Structure-activity relationships for ferriprotoporphyrin IX association and β-hematin inhibition by 4-aminoquinolines using experimental and ab initio methods
Nsumiwa, Samkele; et al, Bioorganic & Medicinal Chemistry, 2013, 21(13), 3738-3748

4-Hydroxy-7-methoxyquinoline Raw materials

4-Hydroxy-7-methoxyquinoline Preparation Products

4-Hydroxy-7-methoxyquinoline Suppliers

HU BEI QI FEI YI YAO HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:82121-05-9)
LIU JING LI : 1 8 7 0 2 7 6 2 2 5 1
18702762251
1438980033@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:82121-05-9)
A LA DING
anhua.mao@aladdin-e.com
J&K Scientific
Audited Supplier Audited Supplier
(CAS:82121-05-9)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:82121-05-9)
XU NV SHI
15221998634
1986399151@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:82121-05-9)
TANG SI LEI
15026964105
2881489226@qq.com

4-Hydroxy-7-methoxyquinoline Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:82121-05-9)4-Hydroxy-7-methoxyquinoline
A840253
99%
25g
174.0